

Tnik-IN-6: A Comparative Analysis of Kinase Inhibitor Specificity

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Compound of Interest		
Compound Name:	Tnik-IN-6	
Cat. No.:	B12382290	Get Quote

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This guide provides a detailed comparison of the kinase inhibitor **Tnik-IN-6** with other known inhibitors of Traf2- and Nck-interacting kinase (TNIK), a critical regulator in the Wnt signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of **Tnik-IN-6**'s specificity, supported by available experimental data and methodologies.

Introduction to Tnik-IN-6

Tnik-IN-6 is a potent inhibitor of TNIK, a serine/threonine kinase implicated in various cellular processes, including cell proliferation, cytoskeletal organization, and signal transduction.[1][2] As a key component of the Wnt signaling pathway, TNIK represents a promising therapeutic target for various diseases, including colorectal cancer and idiopathic pulmonary fibrosis.[3][4] [5] **Tnik-IN-6**, also identified as compound 9, belongs to a series of 4-phenyl-2-phenylaminopyridine based inhibitors.[6][7]

Comparative Kinase Specificity

The therapeutic efficacy and safety of a kinase inhibitor are largely determined by its specificity. An ideal inhibitor will potently target the intended kinase with minimal off-target effects. The following tables summarize the available quantitative data on the specificity of **Tnik-IN-6** and other notable TNIK inhibitors.



While a comprehensive kinase panel screening for **Tnik-IN-6** is not publicly available, a closely related analog from the same chemical series, compound 3, has been shown to be highly selective for TNIK and MAP4K4, a kinase that shares 90% sequence identity with TNIK in its kinase domain.[6] This suggests a potentially high degree of selectivity for **Tnik-IN-6**.

Inhibitor	Target Kinase	IC50 / Ki	Notes
Tnik-IN-6 (Compound 9)	TNIK	IC50: 0.93 μM[1][2] / 8 nM[7][8]	A related analog is highly selective for TNIK and MAP4K4.[6]
NCB-0846	TNIK	IC50: 21 nM[9][10]	Orally active Wnt inhibitor.[9][10]
KY-05009	TNIK	Ki: 100 nM[11][12]	ATP-competitive inhibitor.[11][12]
Mebendazole	TNIK	Kd: ~1.0 μM	An approved antiparasitic drug repurposed as a TNIK inhibitor.

Table 1: Potency of Various Inhibitors Against TNIK. This table highlights the inhibitory concentration of **Tnik-IN-6** and its counterparts against their primary target, TNIK.

Inhibitor	Off-Target Kinases with >80% Inhibition at 100 nM
NCB-0846	FLT3, JAK3, PDGFRα, TrkA, Cdk2/CycA2, HGK[3][9][10][13]
KY-05009	MLK1 (IC50: 18 nM)[14][15]
Mebendazole	ABL1, MAPK1/ERK2, MAPK14 (p38α) (IC50: 104 nM)

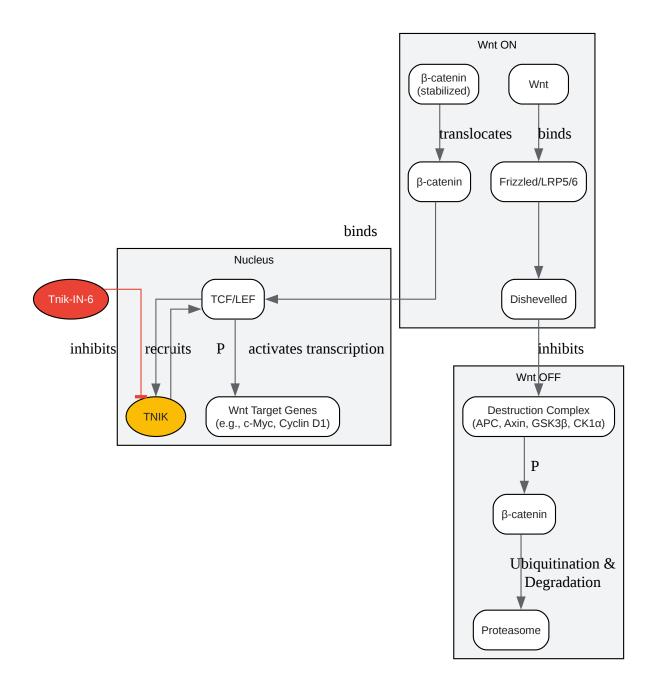
Table 2: Off-Target Effects of Comparative Kinase Inhibitors. This table outlines the known off-target kinases for several TNIK inhibitors, providing a glimpse into their broader selectivity profiles. Data for **Tnik-IN-6** is not currently available in a similar format.



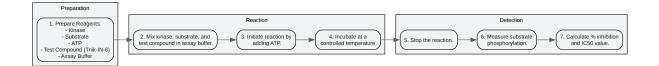
Signaling Pathway Context

TNIK is a central node in the canonical Wnt signaling pathway. In the "off" state, β -catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, allowing β -catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it binds to TCF/LEF transcription factors, and recruits co-activators, including TNIK. TNIK then phosphorylates TCF4, leading to the transcription of Wnt target genes that drive cell proliferation.









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